molecular formula C14H15N5OS B12591193 Acetamide,N-propyl-2-(2H-1,2,4-triazino[5,6-B]indol-3-ylthio)-

Acetamide,N-propyl-2-(2H-1,2,4-triazino[5,6-B]indol-3-ylthio)-

Cat. No.: B12591193
M. Wt: 301.37 g/mol
InChI Key: MRICZXPSDBXMJI-UHFFFAOYSA-N
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Description

Acetamide, N-propyl-2-(2H-1,2,4-triazino[5,6-B]indol-3-ylthio)- is a complex organic compound that features an indole nucleus. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, N-propyl-2-(2H-1,2,4-triazino[5,6-B]indol-3-ylthio)- typically involves the reaction of an indole derivative with a triazine compound under controlled conditions. The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process includes steps such as purification, crystallization, and quality control to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

Acetamide, N-propyl-2-(2H-1,2,4-triazino[5,6-B]indol-3-ylthio)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .

Scientific Research Applications

Acetamide, N-propyl-2-(2H-1,2,4-triazino[5,6-B]indol-3-ylthio)- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Acetamide, N-propyl-2-(2H-1,2,4-triazino[5,6-B]indol-3-ylthio)- involves its interaction with specific molecular targets and pathways. The indole nucleus allows it to bind with high affinity to multiple receptors, influencing various biological processes. This binding can lead to the inhibition of enzymes or the modulation of signaling pathways, resulting in its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Acetamide, N-propyl-2-(2H-1,2,4-triazino[5,6-B]indol-3-ylthio)- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in scientific research .

Biological Activity

Acetamide, N-propyl-2-(2H-1,2,4-triazino[5,6-B]indol-3-ylthio)- is a compound of significant interest in the field of medicinal chemistry due to its diverse biological activities. This article will explore the biological activity of this compound, supported by data tables and relevant research findings.

  • Chemical Name : Acetamide, N-propyl-2-(2H-1,2,4-triazino[5,6-B]indol-3-ylthio)-
  • CAS Number : 603945-95-5
  • Molecular Formula : C15H17N5OS
  • Molecular Weight : 301.37 g/mol

Biological Activities

Acetamide derivatives have been studied for various biological activities, including anticancer, antiviral, and enzyme inhibition properties. The following sections summarize key findings from recent studies.

1. Anticancer Activity

A study evaluated the anticancer properties of various acetamide derivatives, including those containing triazino-indole structures. The compound exhibited significant cytotoxicity against several cancer cell lines:

Cell Line GI50 (μM)
Colon Cancer0.41 - 0.69
Melanoma0.48 - 13.50
Ovarian Cancer0.25 - 5.01

The structure-activity relationship (SAR) analysis indicated that modifications in the triazino-indole moiety significantly influenced anticancer potency .

2. Antiviral Activity

Research has demonstrated that acetamide derivatives can act as selective inhibitors of viral replication. For instance, one study reported that related compounds showed over 300-fold increased resistance in drug-resistant mutants compared to wild-type viruses . This suggests potential utility in developing antiviral therapies.

3. Enzyme Inhibition

Acetamide derivatives have shown promise as inhibitors of various enzymes:

  • Carbonic Anhydrase (CA) : Compounds linked to triazino-indole structures demonstrated low nanomolar inhibition against human isoforms CA II and CA IX, with KiK_i values ranging from 7.7 nM to 41.3 nM . This highlights their potential in treating conditions related to dysregulated carbonic anhydrase activity.

Case Studies

Case Study 1: Anticancer Evaluation
A series of experiments were conducted to assess the efficacy of acetamide derivatives against multiple cancer cell lines using the National Cancer Institute (NCI) screening protocol. The results indicated that certain derivatives exhibited significant activity with GI50 values indicating potent cytotoxic effects.

Case Study 2: Enzyme Inhibition Studies
In a separate study focused on enzyme inhibition, synthesized compounds were tested for their ability to inhibit carbonic anhydrase isoforms. The most effective compound demonstrated a KiK_i value lower than that of standard inhibitors like acetazolamide, suggesting a potential for clinical application in cancer therapy and other diseases where CA plays a role .

Properties

Molecular Formula

C14H15N5OS

Molecular Weight

301.37 g/mol

IUPAC Name

N-propyl-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)acetamide

InChI

InChI=1S/C14H15N5OS/c1-2-7-15-11(20)8-21-14-17-13-12(18-19-14)9-5-3-4-6-10(9)16-13/h3-6H,2,7-8H2,1H3,(H,15,20)(H,16,17,19)

InChI Key

MRICZXPSDBXMJI-UHFFFAOYSA-N

Canonical SMILES

CCCNC(=O)CSC1=NC2=C(C3=CC=CC=C3N2)N=N1

Origin of Product

United States

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